molecular formula C9H8N2O3 B8518377 2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole CAS No. 88186-34-9

2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole

Cat. No. B8518377
CAS RN: 88186-34-9
M. Wt: 192.17 g/mol
InChI Key: WWAVBGLVCHHDBK-UHFFFAOYSA-N
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Patent
US06316482B1

Procedure details

To a solution of N-(2-chloroethyl)-2-nitrobenzamide (3.63 g) in acetonitrile (100 ml) was slowly added 40% potassium fluoride on alumina (10 g). This slurry was stirred at ambient temperature for 24 hours. The potassium fluoride on alumina was filtered through a bed of celite, washed with ethyl acetate. The solvent was evaporated to give 2-(2,5-oxazolinyl)nitrobenzene (3.0 g).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13].[F-].[K+]>C(#N)C>[C:5]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[N+:12]([O-:14])=[O:13])[O:15][CH2:2][CH2:3][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
ClCCNC(C1=C(C=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This slurry was stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The potassium fluoride on alumina was filtered through a bed of celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C=1(OCCN1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.